An In-depth Technical Guide to Ethyl 3-cyclopropylpropanoate
An In-depth Technical Guide to Ethyl 3-cyclopropylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-cyclopropylpropanoate (CAS No. 62021-36-7), a valuable building block in synthetic and medicinal chemistry. The unique conformational and electronic properties imparted by the cyclopropyl group make this and related compounds of significant interest in the design of novel therapeutics. This document details the physicochemical properties, outlines a robust two-step synthesis protocol, explores its applications in drug discovery, and provides essential safety and handling information. The guide is intended to serve as a practical resource for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical development.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group, a three-membered carbocycle, is a fascinating and increasingly utilized structural motif in medicinal chemistry. Its rigid structure and unique electronic properties, stemming from its strained ring system, can profoundly influence the biological activity and pharmacokinetic profile of a molecule. The introduction of a cyclopropyl group can enhance metabolic stability, improve potency by locking a molecule into a bioactive conformation, and modulate lipophilicity. Ethyl 3-cyclopropylpropanoate serves as a key intermediate, providing a straightforward route to incorporate the valuable cyclopropylpropyl pharmacophore into more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in research and development.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 62021-36-7[1] |
| Molecular Formula | C₈H₁₄O₂[1] |
| IUPAC Name | ethyl 3-cyclopropylpropanoate[1] |
| Synonyms | Ethyl beta-cyclopropylpropionate, Cyclopropanepropanoic acid ethyl ester |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| Appearance | Clear, colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | General chemical principles |
| XLogP3 | 1.9 | PubChem[1] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The protons of the cyclopropyl ring and the adjacent methylene groups would present as a complex multiplet in the upfield region.
-
¹³C NMR: Key resonances would include the carbonyl carbon of the ester, the carbons of the ethyl group, and the characteristic upfield signals of the cyclopropyl ring carbons.[1]
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IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1735 cm⁻¹.
-
Mass Spectrometry (GC-MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 142, with fragmentation patterns corresponding to the loss of the ethoxy group and cleavage of the cyclopropyl ring.[1]
Synthesis of Ethyl 3-cyclopropylpropanoate: A Validated Two-Step Approach
The synthesis of Ethyl 3-cyclopropylpropanoate can be efficiently achieved through a two-step process: the preparation of the precursor 3-cyclopropylpropanoic acid, followed by its esterification. This approach offers high yields and utilizes readily available reagents.
Synthesis Workflow
Caption: A two-step workflow for the synthesis of Ethyl 3-cyclopropylpropanoate.
Step 1: Synthesis of 3-Cyclopropylpropanoic Acid
The synthesis of the carboxylic acid precursor is a critical first step. Several methods have been reported for the synthesis of similar compounds, with a robust approach involving a Michael addition reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexanone and an excess of morpholine in a suitable solvent such as toluene.
-
Enamine Formation: Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux. Water is removed azeotropically using a Dean-Stark trap to drive the formation of the enamine intermediate.
-
Michael Addition: After the complete formation of the enamine, cool the reaction mixture and add an acrylate ester (e.g., methyl acrylate) dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the Michael addition.
-
Hydrolysis: Upon completion of the Michael addition, the resulting intermediate ester is hydrolyzed without purification. Add a solution of sodium hydroxide in a mixture of methanol and water and heat the mixture to reflux until the ester is fully consumed, as monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Isolation: Cool the reaction mixture, remove the organic solvent under reduced pressure, and acidify the aqueous residue with hydrochloric acid to a pH of 3-5. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-cyclopropylpropanoic acid.
Step 2: Fischer Esterification to Ethyl 3-cyclopropylpropanoate
The classic Fischer esterification provides a reliable method for converting the carboxylic acid to its ethyl ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-cyclopropylpropanoic acid in a large excess of anhydrous ethanol.[3][4][5]
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[3][4][5]
-
Reflux: Heat the reaction mixture to a gentle reflux for several hours. The progress of the reaction can be monitored by TLC.[6]
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Extraction and Purification: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure Ethyl 3-cyclopropylpropanoate.
Caption: The Fischer esterification of 3-cyclopropylpropanoic acid.
Applications in Drug Discovery and Development
While specific examples of marketed drugs that directly utilize Ethyl 3-cyclopropylpropanoate as a starting material are not prominently disclosed in public literature, the cyclopropyl motif is a well-established component of numerous approved pharmaceuticals. This underscores the potential of Ethyl 3-cyclopropylpropanoate as a valuable building block for the synthesis of novel drug candidates.
The cyclopropyl group is often employed to:
-
Enhance Metabolic Stability: The robust nature of the cyclopropyl ring can prevent metabolic degradation at that position, prolonging the half-life of a drug.
-
Improve Potency: The rigid structure of the cyclopropyl group can lock a molecule into a conformation that is optimal for binding to its biological target.
-
Modulate Physicochemical Properties: The introduction of a cyclopropyl group can fine-tune properties such as lipophilicity and solubility, which are crucial for drug absorption, distribution, metabolism, and excretion (ADME).
Safety and Handling
Hazard Identification (Inferred)
-
Flammability: Likely to be a combustible liquid.[7]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[7][10]
-
Ingestion: May be harmful if swallowed.
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[8]
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Spills: In case of a spill, absorb with an inert material and dispose of it in accordance with local regulations.
Conclusion
Ethyl 3-cyclopropylpropanoate is a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery. Its straightforward synthesis and the desirable properties conferred by the cyclopropyl moiety make it an attractive intermediate for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this compound in their scientific endeavors.
References
- Google Patents. (n.d.). Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
- Google Patents. (n.d.). PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534666, Ethyl 3-cyclopropylpropanoate. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. Retrieved from [Link]
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Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3-cyclopropyl-substituted... [Image]. Retrieved from [Link]
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Florida State University. (n.d.). Fischer Esterification. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 3-mercaptopropionate, 99%. Retrieved from [Link]
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Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
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